molecular formula C18H27N3O B12605568 4-[4-(5-Methoxy-1H-indol-3-yl)piperidin-1-yl]butan-1-amine CAS No. 648897-85-2

4-[4-(5-Methoxy-1H-indol-3-yl)piperidin-1-yl]butan-1-amine

Cat. No.: B12605568
CAS No.: 648897-85-2
M. Wt: 301.4 g/mol
InChI Key: FLYQQEBQCLHBCY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(5-Methoxy-1H-indol-3-yl)piperidin-1-yl]butan-1-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring . The piperidine ring can be introduced through nucleophilic substitution reactions, and the butan-1-amine side chain can be attached via reductive amination .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[4-(5-Methoxy-1H-indol-3-yl)piperidin-1-yl]butan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[4-(5-Methoxy-1H-indol-3-yl)piperidin-1-yl]butan-1-amine has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[4-(5-Methoxy-1H-indol-3-yl)piperidin-1-yl]butan-1-amine involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors, including serotonin receptors, and modulate their activity. This can lead to changes in cellular signaling pathways, resulting in the observed biological effects . The piperidine ring may also contribute to the compound’s binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(5-Methoxy-1H-indol-3-yl)piperidin-1-yl]butan-1-amine is unique due to its specific combination of an indole moiety, a piperidine ring, and a butan-1-amine side chain. This unique structure imparts distinct biological activities and potential therapeutic applications that differentiate it from other indole derivatives .

Properties

CAS No.

648897-85-2

Molecular Formula

C18H27N3O

Molecular Weight

301.4 g/mol

IUPAC Name

4-[4-(5-methoxy-1H-indol-3-yl)piperidin-1-yl]butan-1-amine

InChI

InChI=1S/C18H27N3O/c1-22-15-4-5-18-16(12-15)17(13-20-18)14-6-10-21(11-7-14)9-3-2-8-19/h4-5,12-14,20H,2-3,6-11,19H2,1H3

InChI Key

FLYQQEBQCLHBCY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2C3CCN(CC3)CCCCN

Origin of Product

United States

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